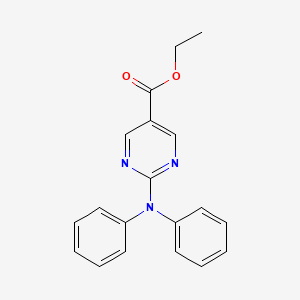

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(N-phenylanilino)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-2-24-18(23)15-13-20-19(21-14-15)22(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKQDXJKYIIHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines, six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring, are of immense biological and pharmaceutical importance.[1][2] They form the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1] Beyond their role in genetics, substituted pyrimidines exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The 2-aminopyrimidine moiety, in particular, is a prevalent structural motif in numerous biologically active compounds and approved drugs.[3] The title compound, Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, incorporates this privileged scaffold, suggesting its potential as a valuable building block for the discovery of novel therapeutic agents.

Synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate: A Strategic Approach

The synthesis of the pyrimidine core can be achieved through various methods, with the most common being the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon.[2][4] For the synthesis of N-aryl substituted 2-aminopyrimidines, modern cross-coupling methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation have proven to be highly effective.[5][6][7] These palladium- or copper-catalyzed reactions allow for the formation of carbon-nitrogen bonds under relatively mild conditions and with broad substrate scope.[6][7]

This guide will focus on a robust and versatile two-step synthetic sequence commencing with the construction of a 2-chloropyrimidine intermediate, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the diphenylamino moiety. This approach offers high convergence and allows for the late-stage introduction of the diarylamine, which is advantageous for library synthesis and structure-activity relationship (SAR) studies.

Synthetic Workflow Overview

Caption: Synthetic workflow for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate (Intermediate)

The synthesis of the pyrimidine ring is foundational. A common and effective method involves the cyclocondensation of ethyl ethoxymethylenemalonate with guanidine, followed by a Sandmeyer-type reaction to introduce the chloro substituent at the 2-position. However, for the purpose of this guide, we will consider the starting material, Ethyl 2-chloropyrimidine-5-carboxylate, as commercially available or synthesized according to established literature procedures.

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is particularly well-suited for coupling aryl halides with amines. In this step, Ethyl 2-chloropyrimidine-5-carboxylate is coupled with diphenylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Rationale for Reagent Selection:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that form the active Pd(0) species in situ.

-

Phosphine Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often employed to promote reductive elimination and prevent β-hydride elimination.[3]

-

Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are effective choices.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and reactants.

-

Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), and the chosen phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling argon through it for 15-20 minutes. Finally, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate.

Characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Predicted Value |

| CAS Number | 1316216-05-3[8][9] |

| Molecular Formula | C₂₁H₁₇N₃O₂ |

| Molecular Weight | 355.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 116-118 °C (literature value for a similar compound)[10] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, based on the analysis of structurally related compounds.[11][12][13]

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.0-9.2 (s, 2H, pyrimidine-H), 7.2-7.5 (m, 10H, Ar-H), 4.3-4.4 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.3-1.4 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165-166 (C=O), 160-162 (pyrimidine C-N), 158-160 (pyrimidine C-N), 140-142 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 115-117 (pyrimidine C-ester), 61-62 (OCH₂CH₃), 14-15 (OCH₂CH₃) |

| FT-IR (KBr) | ν (cm⁻¹): 3050-3100 (Ar C-H stretch), 2900-3000 (Aliphatic C-H stretch), 1710-1730 (C=O stretch, ester), 1580-1600 (C=N and C=C stretch, pyrimidine and aromatic), 1200-1300 (C-O stretch, ester) |

| Mass Spectrometry (ESI+) | m/z: 356.1 [M+H]⁺, 378.1 [M+Na]⁺ |

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, a compound of interest for further investigation in drug discovery and materials science. The detailed experimental protocol for the Buchwald-Hartwig amination, coupled with the predicted characterization data, provides a solid foundation for researchers to successfully synthesize and validate this target molecule. The strategic use of modern synthetic methodologies allows for the versatile and efficient construction of such valuable heterocyclic scaffolds.

References

-

Wikipedia. Pyrimidine. [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

-

Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Link]

-

SlideShare. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. [Link]

-

Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

-

National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

-

RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

RSC Publishing. Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Hoffman Fine Chemicals. CAS 864172-93-0 | Ethyl 2-(phenylamino)pyrimidine-5-carboxylate. [Link]

-

Nature Protocols. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

-

PubChem. Ethyl 2-phenylpyrimidine-5-carboxylate. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

-

PubMed. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]

-

Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. [Link]

-

MDPI. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

-

MDPI. Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

-

AbacipharmTech. Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate. [Link]

-

National Center for Biotechnology Information. Ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. [Link]

-

Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[4][5][14]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

-

ResearchGate. Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]

-

European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. Ethyl 2-diethylamino-4-oxo-3,5-diphenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. [Link]

Sources

- 1. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. 1316216-05-3|Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 9. Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. hoffmanchemicals.com [hoffmanchemicals.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio.libretexts.org [bio.libretexts.org]

A Methodological Guide to the Spectroscopic Characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is a molecule of significant interest within the domain of medicinal chemistry and drug development. Its heterocyclic pyrimidine core is a common scaffold in a multitude of biologically active compounds. The diphenylamino and ethyl carboxylate substituents further contribute to its unique physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profiles. Accurate and comprehensive structural elucidation is a cornerstone of chemical research and is paramount for regulatory approval, patent protection, and understanding structure-activity relationships (SAR).

Molecular Structure and Isomeric Considerations

A foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate possesses a number of key structural features that will give rise to characteristic spectroscopic signals.

Figure 2: A simplified potential fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Scan the mid-IR range (typically 4000 to 400 cm⁻¹).

IR Spectrum Interpretation: Expected Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1710 - 1730 | Strong |

| C=N (Pyrimidine) | ~1600 - 1650 | Medium-Strong |

| C=C (Aromatic) | ~1450 - 1600 | Medium-Weak |

| C-N | ~1200 - 1350 | Medium |

| C-O (Ester) | ~1000 - 1300 | Strong |

| Aromatic C-H | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H | ~2850 - 3000 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.

UV-Vis Spectrum Interpretation: Expected Absorptions

Due to the extended conjugation involving the pyrimidine ring and the diphenylamino group, strong absorptions (π → π* transitions) are expected in the UV region. The exact position of the absorption maxima (λ_max) will be dependent on the solvent.

Conclusion

The comprehensive spectroscopic characterization of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate requires a multi-technique approach. While a complete, publicly available dataset for this specific molecule is elusive, this guide provides a robust framework for its analysis based on established spectroscopic principles and data from analogous structures. By following the outlined methodologies for NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently elucidate and validate the structure of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

At present, no direct peer-reviewed articles with the complete spectroscopic data for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate have been identified. The principles and example data discussed are based on general knowledge from standard spectroscopy textbooks and data from structurally related compounds found in various chemical databases and publications.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate: A Technical Guide to Physicochemical Characterization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in therapeutic agents and biological systems.[1][2][3][4] The diphenylamino substitution at the 2-position and the carboxylate group at the 5-position present a unique combination of functional groups that are critical for molecular interactions and pharmacokinetic properties. This guide provides a comprehensive framework for the physical and chemical characterization of this molecule, designed for researchers in drug discovery and development. We will delve into the core principles and detailed protocols for elucidating its structure, purity, physical properties, and chemical stability, ensuring a foundation of scientific integrity for its potential development as a therapeutic candidate.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential for the structure of DNA and RNA.[3] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug design.[4] Compounds incorporating this moiety exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][5] The nitrogen atoms in the ring act as hydrogen bond acceptors, while the planar aromatic system facilitates π-π stacking interactions, both crucial for binding to biological targets.[4]

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate (CAS No. 1316216-05-3) is a specific derivative that combines the established pyrimidine core with bulky, lipophilic diphenylamino and ethyl ester groups.[6][7] These features are expected to significantly influence its solubility, membrane permeability, and metabolic stability, making a thorough physicochemical characterization an indispensable first step in its evaluation as a potential drug candidate.

Molecular Structure and Identification

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. The logical workflow for this process integrates several analytical techniques to build a complete and validated picture of the molecule.

Caption: Workflow for structural elucidation.

Core Structural Properties

A summary of the basic molecular properties for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is presented below.

| Property | Value | Source |

| CAS Number | 1316216-05-3 | [6][7] |

| Molecular Formula | C₁₉H₁₇N₃O₂ | Derived from structure |

| Molecular Weight | 319.36 g/mol | Derived from formula |

| IUPAC Name | Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate | N/A |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a small molecule.[8] The expected spectra for this compound would provide key information about its carbon-hydrogen framework.

Protocol: 1D NMR Sample Preparation The quality of NMR data is directly dependent on proper sample preparation. The following protocol ensures high-resolution spectra for structural analysis.

-

Mass Measurement: Accurately weigh 10-20 mg of the purified solid compound.[9] For quantitative NMR (qNMR), a precise mass is critical.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[10][11] The solvent choice is crucial as it must dissolve the sample without reacting with it and its residual peak should not overlap with key analyte signals.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[9][11] Gentle vortexing or warming can aid dissolution. Ensure no particulate matter remains.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particles.[10]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, key expected vibrational frequencies include C=O stretching for the ester, C-N stretching for the amino group, and C=C/C=N stretching within the aromatic rings.

Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for formulation development.

| Physical Property | Description & Significance |

| Melting Point (°C) | The temperature at which the solid transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is an important indicator of purity. Impurities tend to depress and broaden the melting range.[12] |

| Solubility | The ability of the compound to dissolve in various solvents (aqueous and organic). This is fundamental for drug delivery, as poor aqueous solubility can limit bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the compound's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties. |

Experimental Protocol: Melting Point Determination

Determining the melting point is a fundamental technique to assess the purity of a crystalline solid.[13][14]

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, packing it to a height of about 3 mm.[12]

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.[15]

-

Rapid Initial Measurement: Heat the sample rapidly to determine an approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it slowly, at a rate of approximately 1-2°C per minute, once the temperature is within 10°C of the approximate melting point.[12]

-

Record the Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[14][15] The melting point is reported as the range T₁ - T₂.

Chemical Properties and Stability

Understanding the chemical stability of a potential drug is mandatory for regulatory approval and ensures its safety and efficacy over its shelf life.[16][17] Chemical instability can lead to loss of potency or the formation of toxic degradation products.[17]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[16] These studies involve exposing the compound to conditions more severe than those it would typically encounter.[18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 1316216-05-3|Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 8. ijirset.com [ijirset.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. youtube.com [youtube.com]

- 13. studylib.net [studylib.net]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One moment, please... [iipseries.org]

- 18. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

This guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, the rationale behind experimental choices, and detailed procedural outlines.

Introduction

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is a valuable scaffold in medicinal chemistry, often serving as a crucial building block for the synthesis of kinase inhibitors and other therapeutic agents. Its structural motif, featuring a diphenylamine moiety appended to a pyrimidine core, allows for diverse functionalization and interaction with biological targets. This guide will explore the primary synthetic pathways to this molecule, offering insights into the selection of starting materials and reaction conditions.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is the nucleophilic aromatic substitution (SNAr) reaction between Ethyl 2-chloropyrimidine-5-carboxylate and diphenylamine. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylate group, facilitates the displacement of the chloride at the C2 position by the nucleophilic diphenylamine.

Diagram of the Primary Synthetic Workflow

The Diphenylamino Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The diphenylamino pyrimidine, also known as the phenylamino-pyrimidine (PAP), scaffold has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form the basis of a wide array of biologically active agents.[1][2] Its inherent structural features, particularly its capacity to act as an ATP-competitive inhibitor, have led to its incorporation into numerous clinically successful drugs, most notably in the field of oncology. This technical guide provides an in-depth exploration of the biological significance of the diphenylamino pyrimidine core. We will dissect its fundamental mechanism of action, explore its role in the development of targeted therapies against various protein kinases, detail relevant structure-activity relationships (SAR), and provide validated experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

The Foundational Mechanism: ATP-Competitive Kinase Inhibition

The vast majority of the therapeutic effects derived from diphenylamino pyrimidine derivatives stem from their ability to inhibit protein kinases.[3] Protein kinases are a large family of enzymes that regulate virtually all aspects of cell life, including growth, differentiation, and metabolism, by catalyzing the transfer of a phosphate group from ATP to a protein substrate.[4] In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell proliferation.

The diphenylamino pyrimidine core is an archetypal "hinge-binder." Its structure masterfully mimics the adenine base of ATP, allowing it to occupy the ATP-binding pocket of a kinase. The key to this interaction lies in the formation of critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.

Specifically:

-

One of the pyrimidine ring's nitrogen atoms acts as a hydrogen bond acceptor.

-

The secondary amine linking the phenyl and pyrimidine rings acts as a hydrogen bond donor.[5]

This dual hydrogen bond interaction anchors the molecule in the ATP-binding site, physically blocking ATP from entering and effectively shutting down the enzyme's catalytic activity. This competitive inhibition is the foundational principle behind the scaffold's biological power.[5][6]

Caption: ATP-competitive inhibition by the diphenylamino pyrimidine core.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the diphenylamino pyrimidine scaffold is evident in the range of kinase targets it can be adapted to inhibit. Through judicious chemical modification, medicinal chemists have developed potent and selective inhibitors for numerous kinase families.

BCR-Abl and Chronic Myeloid Leukemia (CML)

The development of Imatinib (Gleevec) represents a paradigm shift in cancer therapy and is the quintessential success story of the diphenylamino pyrimidine core.[7] Imatinib targets the BCR-Abl fusion protein, a constitutively active tyrosine kinase that is the primary driver of CML.[8]

The journey to Imatinib began with the identification of a phenylamino-pyrimidine hit compound. Subsequent SAR studies revealed that adding specific substituents to the phenyl rings could dramatically enhance potency and confer the desired selectivity.[8] This led to the development of Imatinib and later, second-generation inhibitors like Nilotinib , which was designed to be more potent and to overcome Imatinib resistance.[8]

Key SAR Insights for BCR-Abl Inhibitors:

-

The core phenylamino-pyrimidine structure is essential for hinge binding.

-

The addition of a pyridine ring to the pyrimidine enhances cellular activity.[8]

-

Modifications on the non-pyrimidine-bound phenyl ring are crucial for occupying adjacent pockets and improving selectivity. For instance, the inclusion of a benzamide group in Imatinib was a critical modification for achieving high potency.

Cyclin-Dependent Kinases (CDKs) and Transcriptional Control

CDKs are critical regulators of the cell cycle and transcription.[9] CDK9, in particular, plays a vital role in regulating gene transcription, and its inhibition can selectively induce apoptosis in cancer cells, which are often highly dependent on the continuous production of anti-apoptotic proteins.[9]

Derivatives such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent CDK9 inhibitors.[9] SAR studies in this class have focused on achieving selectivity, particularly against other cell-cycle CDKs like CDK2, to minimize off-target effects.

| Compound ID | R' (Pyrimidine C5) | R (Aniline) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) |

| 12a | CN | m-NO₂ | 1-6 | 1-6 | ~1 |

| 12b | OH | m-NO₂ | >930 | >1380 | N/A |

| 12u | H | Varies | ~7 (IC₅₀) | >560 (IC₅₀) | >80 |

| Table 1: Comparative inhibitory activity of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines against CDK9 and CDK2. Data synthesized from[9]. |

The data clearly show that seemingly minor substitutions, such as replacing a C5-carbonitrile with a C5-hydroxyl group, can lead to a drastic loss of activity (>155-fold for CDK9), highlighting the sensitive nature of the SAR.[9] Compound 12u demonstrates that optimization can lead to excellent selectivity for CDK9 over CDK2.[9]

Other Significant Kinase Targets

The diphenylamino pyrimidine core has been successfully applied to inhibit a wide range of other kinases:

-

Epidermal Growth Factor Receptor (EGFR): The 4-(phenylamino)pyrimidine pharmacophore is a foundational element in numerous EGFR inhibitors used to treat solid tumors.[6][10]

-

Protein Kinase C (PKC): Phenylamino-pyrimidines represent a distinct class of potent and selective PKC inhibitors.[5]

-

p21-Activated Kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been developed as potent inhibitors of PAK1, a kinase implicated in cancer cell proliferation.[11]

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, methodologies must be robust and reproducible. Here we provide validated, step-by-step protocols for the synthesis of a generic diphenylamino pyrimidine derivative and its subsequent biological evaluation.

General Synthesis of a 4,6-Disubstituted-N-phenylpyrimidin-2-amine

This protocol is based on the well-established reaction of a chalcone derivative with guanidine hydrochloride.[12] This method is a cornerstone for creating the core scaffold.

Workflow Diagram:

Caption: General workflow for the synthesis of diphenylamino pyrimidines.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction: Add a base, such as sodium hydroxide (2.0 eq), to the mixture. Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

-

Purification: Dry the crude product. Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure diphenylamino pyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay (Example: HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying kinase activity and assessing inhibitor potency. It relies on the FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (e.g., XL665) fluorophore.

Protocol for Determining IC₅₀:

-

Reagent Preparation: Prepare all reagents in the appropriate kinase assay buffer. This includes the kinase, the biotinylated substrate peptide, ATP, and the test compound (diphenylamino pyrimidine derivative) serially diluted to various concentrations.

-

Kinase Reaction:

-

In a 384-well low-volume assay plate, add 2 µL of the test compound at various concentrations.

-

Add 4 µL of the enzyme and biotinylated substrate mixture.

-

Initiate the reaction by adding 4 µL of ATP.

-

Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the detection mixture, which contains Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Conclusion and Future Outlook

The diphenylamino pyrimidine core is a testament to the power of privileged scaffolds in drug discovery.[1] Its simple yet elegant structure provides the perfect anchor for ATP-competitive kinase inhibition, a strategy that has revolutionized the treatment of CML and other cancers.[3][8] The continued exploration of SAR for this core has yielded inhibitors with increasing potency and selectivity against a growing list of kinase targets.[9][11][13] Future research will likely focus on developing derivatives that can overcome acquired drug resistance, target novel kinases, and expand the therapeutic reach of this remarkable pharmacophore into other disease areas such as inflammatory and viral diseases.[14][15] The synthesis and evaluation protocols provided herein offer a validated framework for researchers to contribute to this exciting and impactful field.

References

- Geahlen, R. L., & Se-Kwon, K. (1996). Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC). Archiv der Pharmazie, 329(7), 371-376.

- de Oliveira, P. S. M., et al. (2018). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. Molecules, 23(11), 2947.

- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 857-869.

- Antczak, C., et al. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6872-6876.

- Sahu, M., et al. (2016). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- da Cunha, A. C., et al. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry, 20(3), 227-243.

- Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 7. 7-amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(12), 2186-2197.

- Hennequin, L. F., et al. (2000). Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherapy. Current Organic Chemistry, 4(7), 679-706.

- Request PDF on ResearchGate. (n.d.). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications.

- Martines, M. A. U., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(10), 5948-5973.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.).

- Devesa, I., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2785-2790.

- Gieralt, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2155.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie, 354(10), e2100147.

- Zhao, P. L., et al. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Yao Xue Xue Bao, 47(5), 565-574.

- Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

- Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2014).

- Santos, C., et al. (2023).

- Pyrimidine. (n.d.). In Wikipedia. Retrieved January 20, 2026.

Sources

- 1. Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Pyrimidine-5-Carboxylate Esters in Modern Medicinal Chemistry

Abstract

The pyrimidine core, a fundamental heterocycle in nucleic acids, has perennially captured the attention of medicinal chemists.[1][2][3] Its derivatives have yielded a multitude of approved drugs with diverse therapeutic applications.[1][4] Among the vast chemical space of pyrimidine analogs, pyrimidine-5-carboxylate esters are emerging as a particularly privileged scaffold. This guide provides a comprehensive technical overview of the synthesis, biological activities, and burgeoning applications of these esters in medicinal chemistry. We will explore their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, delving into mechanistic insights and structure-activity relationships to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Enduring Legacy of Pyrimidines in Drug Discovery

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This structural motif is integral to life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[1][3][4] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, leading to the development of blockbuster drugs such as the anticancer agent 5-fluorouracil and the antiviral medication zidovudine (AZT).[1][4] The versatility of the pyrimidine scaffold, allowing for substitutions at multiple positions, provides a rich platform for modulating pharmacokinetic and pharmacodynamic properties.[3]

Synthetic Strategies for Pyrimidine-5-Carboxylate Esters

The efficient synthesis of pyrimidine-5-carboxylate esters is crucial for exploring their therapeutic potential. Several methods have been developed, offering access to a diverse range of substituted analogs.

Condensation Reactions with Amidinium Salts

A robust and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[5][6] This approach is notable for its ability to directly introduce substituents at the 2-position while leaving the 4-position unsubstituted, a feat that was previously challenging.[5][6] The starting sodium salt is readily prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate.[5][6]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts [6]

-

Preparation of Sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous THF dropwise at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Isolate the resulting sodium salt by filtration, wash with diethyl ether, and dry under vacuum. The salt is stable at room temperature under a nitrogen atmosphere.[6]

-

Synthesis of Pyrimidine-5-carboxylate Esters: To a solution of the appropriate amidinium salt (1.0 eq) in anhydrous dimethylformamide (DMF), add the sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (1.1 eq).

-

Heat the reaction mixture at 100 °C for 1-2 hours.

-

Cool the reaction to room temperature and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford the desired 2-substituted pyrimidine-5-carboxylate ester.

One-Pot Synthesis from 5-Bromopyrimidine

A convenient one-pot synthesis of ethyl pyrimidine-5-carboxylate can be achieved from 5-bromopyrimidine.[7][8] This method utilizes a metal-halogen exchange reaction to form a pyrimidin-5-yl-lithium intermediate, which then reacts with ethyl cyanoformate to yield the desired ester.[7][8]

Experimental Protocol: One-Pot Synthesis of Ethyl Pyrimidine-5-Carboxylate [8]

-

Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF and cool the solution to -100 °C.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -90 °C.

-

Stir the mixture for 30 minutes at -100 °C to form the pyrimidin-5-yl-lithium species.

-

Add ethyl cyanoformate (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl pyrimidine-5-carboxylate.

Therapeutic Applications of Pyrimidine-5-Carboxylate Esters

The pyrimidine-5-carboxylate scaffold has demonstrated significant potential across a spectrum of therapeutic areas.

Anticancer Activity

The pyrimidine nucleus is a well-established pharmacophore in oncology.[9][10] Derivatives of pyrimidine-5-carbonitrile, which are closely related to the corresponding esters, have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[11][12][13] These compounds have shown significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, and breast cancer.[11]

Mechanism of Action: EGFR Inhibition

Some pyrimidine-5-carbonitrile derivatives have demonstrated potent activity against both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[12] Furthermore, some compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[12]

Antiviral Activity

The structural similarity of pyrimidines to the building blocks of viral genetic material makes them prime candidates for antiviral drug development.[14][15] Pyrimidine derivatives have shown broad-spectrum antiviral activity against a range of RNA viruses.[16] A key mechanism of action for some antiviral pyrimidine derivatives is the inhibition of host cell de novo pyrimidine biosynthesis.[16][17]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

By targeting host cell enzymes like dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, which are essential for viral replication.[17] This host-targeted approach has the advantage of a lower likelihood of developing viral resistance compared to drugs that target viral proteins directly.[16]

Antimicrobial Activity

With the rise of multidrug-resistant bacteria, there is an urgent need for new antimicrobial agents.[18] Pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[19][20][21][22] The pyrimidine scaffold can be found in several clinically used antimicrobial drugs, such as the antibacterial combination trimethoprim-sulfamethoxazole.[4]

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC, EC50) | Reference(s) |

| Pyrimidine Sulfonate Esters | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 values as low as 4.24 µg/mL | [19] |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity, comparable to Meropenem for some derivatives | [22] |

| 6-amino-2-thioxo-1H-pyrimidine-4-one derivatives | Various bacteria and fungi | Significant antimicrobial activity | [20] |

Other Therapeutic Areas

The therapeutic potential of pyrimidine-5-carboxylate esters and related structures extends beyond the aforementioned areas. For instance, novel pyrimidine-5-carboxamide compounds have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases such as diabetes and obesity.[23] Additionally, certain pyrimidine derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[24]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyrimidine-5-carboxylate esters and their biological activity is paramount for the design of more potent and selective drug candidates.[3]

-

Substituents at the 2-position: The nature of the substituent at the 2-position of the pyrimidine ring can significantly influence biological activity. For example, in a series of 2-substituted pyrimidine-5-carboxylates, the presence of a methylthio group provides a versatile handle for further chemical modifications, allowing for the introduction of various functional groups through displacement reactions.[6]

-

Substituents at the 4- and 6-positions: In the context of EGFR inhibitors, substitutions at the 4- and 6-positions of fused pyrimidine systems are crucial for potent inhibitory activity.[13]

-

The Carboxylate Moiety: The ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can lead to significant changes in biological activity and physicochemical properties. For instance, pyrimidine-4-carboxamides have been developed as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D.[25]

Future Directions and Conclusion

Pyrimidine-5-carboxylate esters represent a highly versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, ensures that it will remain an active area of research for the foreseeable future. Future efforts will likely focus on:

-

Lead Optimization: Fine-tuning the substituents on the pyrimidine ring to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by novel pyrimidine-5-carboxylate esters.

-

Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their biological targets, potentially leading to increased potency and duration of action.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Provided by Google.

-

Rho, T., & Abuh, Y. F. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Synthetic Communications, 24(2), 253-258. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Singh, S., & Kaur, A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 1-13. [Link]

- Rho, T., & Abuh, Y. F. (1994).

-

Kumar, A., Kumar, R., & Kumar, S. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(45), 29285-29307. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Salem, H. M. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Nucleosides, Nucleotides & Nucleic Acids, 41(5), 441-456. [Link]

-

Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 654-659. [Link]

-

El-Naggar, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1547-1562. [Link]

-

El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104183. [Link]

-

Chung, D. H., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 62(10), e00922-18. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. International Journal of Molecular Sciences, 24(5), 4691. [Link]

-

Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(1), 710-721. [Link]

-

Pathan, S. Y., Deshmukh, S. R., & Farooqui, M. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(2), 01-11. [Link]

-

Priya, M. F., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

-

Fathalla, O. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 54(2), 735-756. [Link]

-

March, Y. A., Al-Tamimi, W. H., & Abdulwahid, A. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30. [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

- Various Authors. (2024).

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

-

Ghorab, M. M., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-125. [Link]

-

De Pooter, K., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5209. [Link]

-

Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-10. [Link]

-

Pathan, S. Y., Deshmukh, S. R., & Farooqui, M. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

-

De Clercq, E. (2009). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 106(17), 6835-6836. [Link]

-

Wang, S., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. [Link]

-

Shi, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 799-807. [Link]

-

Domagala, J. M., et al. (1993). Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 36(7), 871-882. [Link]

-

Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 745348. [Link]

-

Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1099-1123. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 14. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 22. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 23. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The 2-Aminopyrimidine Core: A Scaffolding Success in Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Synthesis of 2-Aminopyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into a multitude of biologically active compounds, spanning a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the discovery and history of 2-aminopyrimidine derivatives, from their early synthetic origins to their pivotal role in the development of blockbuster drugs. We will delve into the seminal discoveries that established this scaffold as a valuable pharmacophore, explore its diverse applications in drug design through illustrative case studies, and provide a detailed examination of both classical and contemporary synthetic methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of the 2-aminopyrimidine core.

Introduction: The Enduring Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with an amino group at the C2 position. This seemingly simple arrangement of atoms belies a rich chemical character that has captivated chemists and pharmacologists for over a century. The endocyclic nitrogen atoms act as hydrogen bond acceptors, while the exocyclic amino group can serve as a hydrogen bond donor. This trifecta of interaction points allows 2-aminopyrimidine derivatives to bind with high affinity and specificity to a variety of biological targets, most notably protein kinases.

The versatility of the 2-aminopyrimidine core is further enhanced by the synthetic accessibility of its derivatives, allowing for facile modification and optimization of their physicochemical and pharmacological properties. This has made it a favored scaffold in drug discovery, leading to the development of numerous approved drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. This guide will trace the journey of this remarkable scaffold, from its humble beginnings in the late 19th century to its current status as a key building block in the design of targeted therapies.

A Historical Perspective: From Pinner's Synthesis to a Pharmacological Mainstay

The story of 2-aminopyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives were isolated from natural sources in the early 19th century, the systematic study of this class of compounds began in earnest in the late 1800s.

A pivotal moment in this history was the development of the Pinner pyrimidine synthesis in 1884 by Adolf Pinner. This acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound provided a versatile and straightforward method for the construction of the pyrimidine ring. A crucial extension of this reaction was the use of guanidine as the amidine component, which directly afforded 2-aminopyrimidine derivatives. This seminal work laid the foundation for the exploration of the chemical space around the 2-aminopyrimidine core and remains a fundamental synthetic strategy to this day.

The early 20th century saw the discovery of the biological significance of pyrimidines as components of nucleic acids, further fueling interest in their chemistry. However, it was the discovery of the antibacterial activity of the sulfonamides in the 1930s that truly heralded the therapeutic potential of 2-aminopyrimidine derivatives.

Timeline of Key Discoveries

| Year | Discovery | Significance |

| 1884 | Adolf Pinner develops the Pinner pyrimidine synthesis. | Provided the first general and practical method for synthesizing pyrimidine derivatives, including 2-aminopyrimidines. |

| 1930s | Discovery of the antibacterial properties of sulfonamides. | Led to the development of sulfadiazine, one of the first blockbuster drugs containing a 2-aminopyrimidine moiety. |

| Late 1990s | Rational drug design leads to the discovery of imatinib. | Revolutionized the treatment of chronic myeloid leukemia and established the 2-aminopyrimidine scaffold as a premier kinase inhibitor pharmacophore. |

| 2000s-Present | Proliferation of 2-aminopyrimidine-based kinase inhibitors. | Numerous drugs targeting a wide range of kinases for various cancers and inflammatory diseases have been developed and approved. |

The 2-Aminopyrimidine Scaffold in Medicinal Chemistry: Case Studies

The true impact of the 2-aminopyrimidine core can be best appreciated through the stories of the drugs that incorporate it. Here, we present two detailed case studies that highlight the scaffold's journey from an early antibacterial agent to a paradigm-shifting targeted cancer therapy.

Sulfadiazine: An Early Triumph in Antibacterial Chemotherapy

The discovery of sulfadiazine marked a significant milestone in the fight against bacterial infections. As a member of the sulfonamide class of antibiotics, its mechanism of action is a classic example of antimetabolite therapy.

Mechanism of Action: Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides, including sulfadiazine, are structural analogs of PABA and act as competitive inhibitors of DHPS.[1][2] By blocking the synthesis of folic acid, a crucial precursor for DNA and RNA synthesis, sulfadiazine effectively halts bacterial growth and replication, exhibiting a bacteriostatic effect.[3][4]

Caption: Mechanism of action of sulfadiazine.

Drug Development Insights: The development of sulfadiazine was a direct result of the systematic investigation of sulfonamide derivatives. The incorporation of the 2-aminopyrimidine ring was found to enhance the drug's potency and improve its pharmacokinetic profile compared to earlier sulfonamides. This demonstrated the value of the pyrimidine ring in modulating the properties of a pharmacophore, a lesson that would be applied with even greater success decades later.

Imatinib: The Dawn of Targeted Cancer Therapy

The story of imatinib (Gleevec®) is a landmark in the history of medicine, representing a paradigm shift from cytotoxic chemotherapy to targeted therapy. At the heart of this revolutionary drug lies the 2-aminopyrimidine scaffold.

The Challenge of Chronic Myeloid Leukemia (CML): CML is a cancer of the blood and bone marrow characterized by the presence of the Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL kinase drives the uncontrolled proliferation of white blood cells, leading to the clinical manifestations of CML.

Rational Drug Design and the Rise of Imatinib: The discovery of the central role of the BCR-ABL kinase in CML provided a clear therapeutic target. Scientists at Ciba-Geigy (now Novartis) embarked on a rational drug design campaign to identify a small molecule inhibitor of this kinase.[5] High-throughput screening of chemical libraries identified a 2-phenylaminopyrimidine derivative as a promising lead compound.

Structure-Activity Relationship (SAR) and Optimization: The initial lead compound was systematically modified to improve its potency and selectivity for the BCR-ABL kinase. Key modifications included:

-

Introduction of a pyridyl group: This enhanced cellular activity.[6]

-

Addition of a benzamide group: This conferred inhibitory activity against tyrosine kinases.[6]

-

Incorporation of a methyl group: This increased selectivity by reducing off-target effects on protein kinase C (PKC).[6]

-

Addition of an N-methylpiperazine moiety: This significantly improved the drug's aqueous solubility and oral bioavailability.[6][7]

These meticulous optimizations, guided by an understanding of the target's structure and the principles of medicinal chemistry, culminated in the synthesis of imatinib.

Caption: Key structural modifications in the development of imatinib.

Mechanism of Action: Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase. It binds to the ATP-binding site of the kinase domain, stabilizing an inactive conformation of the enzyme.[8] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cell proliferation and survival in CML cells. The result is the induction of apoptosis (programmed cell death) in the cancerous cells.[9]

The remarkable success of imatinib, with a 98% remission rate in early-phase CML patients five years after starting treatment, transformed the prognosis for this once-fatal disease and ushered in the era of precision medicine.[10]

Synthesis of 2-Aminopyrimidine Derivatives: From Classical to Contemporary Methods

The synthetic accessibility of the 2-aminopyrimidine core has been a major driver of its widespread use in medicinal chemistry. Over the years, a variety of methods have been developed for its construction, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Classical Synthesis: The Pinner Reaction

As previously mentioned, the Pinner synthesis is the cornerstone of classical 2-aminopyrimidine synthesis. The general reaction involves the condensation of a β-dicarbonyl compound with guanidine.

General Reaction Scheme:

This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The versatility of this method lies in the wide variety of commercially available β-dicarbonyl compounds, allowing for the synthesis of a diverse library of 2-aminopyrimidine derivatives.

Modern Synthetic Approaches

While the Pinner synthesis remains a workhorse in the field, a number of modern synthetic methods have emerged that offer advantages in terms of efficiency, scope, and functional group tolerance.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of pyrimidine-forming reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12][13] This approach is particularly well-suited for high-throughput synthesis and library generation.

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of 2-aminopyrimidine derivatives is no exception. Buchwald-Hartwig amination, for example, allows for the direct N-arylation of 2-aminopyrimidine, providing access to a wide range of N-substituted derivatives that are difficult to prepare using classical methods.[14] Furthermore, palladium-catalyzed C-H functionalization enables the direct introduction of aryl and alkenyl groups at the C5 position of the pyrimidine ring.[15][16]

Caption: Overview of synthetic approaches to the 2-aminopyrimidine core.

Experimental Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine

The following protocol, adapted from Iqbal et al. (2022), describes a straightforward and efficient synthesis of a 2-aminopyrimidine derivative via nucleophilic aromatic substitution.[17]

Materials:

-

2-Amino-4,6-dichloropyrimidine (3 mmol)

-

Aniline (3 mmol)

-

Triethylamine (6 mmol)

-

Ethanol (for crystallization)

-

Distilled water

Equipment:

-

Round-bottom flask or reaction vial

-

Heating mantle or oil bath with magnetic stirrer

-

Thermometer

-

Reflux condenser (if necessary)

-

Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

To a clean, dry reaction vessel, add finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), aniline (3 mmol), and triethylamine (6 mmol).

-

Heat the reaction mixture to 80-90 °C with stirring. The reaction is conducted under solvent-free conditions.

-

Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Upon completion of the reaction (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Add distilled water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any residual triethylamine hydrochloride.

-

Recrystallize the crude product from ethanol to obtain the pure 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine.

-

Dry the purified product under vacuum.

Self-Validation and Causality:

-

Triethylamine: Acts as a base to neutralize the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion.

-

Solvent-free conditions: This approach is environmentally friendly and simplifies the work-up procedure. The elevated temperature is sufficient to melt the reactants and facilitate the reaction.

-

TLC monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

Water precipitation: The product is insoluble in water, while the triethylamine hydrochloride byproduct is soluble, allowing for a simple and effective initial purification step.

-

Recrystallization: A standard technique for purifying solid organic compounds, ensuring the final product is of high purity.

Conclusion and Future Outlook